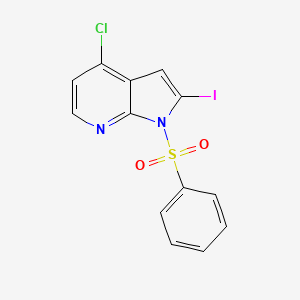

1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

Beschreibung

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYGFOVKGYRFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657824 | |

| Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940948-30-1 | |

| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940948-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole (CAS Number: 940948-30-1) is a synthetic compound characterized by its unique structural features, including a benzenesulfonyl group, a chloro substituent, and an iodo atom attached to a 7-azaindole backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C₁₃H₈ClIN₂O₂S. Its structure is notable for the presence of both halogen atoms (chlorine and iodine), which enhance its reactivity. The sulfonyl group contributes to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 4-chloro-7-azaindole : This is achieved through known procedures involving halogenation.

- Sulfonylation : The resulting compound is treated with benzenesulfonyl chloride in the presence of a base like potassium carbonate.

- Iodination : The final step involves iodination using reagents such as lithium diisopropylamide (LDA) and iodine, often at low temperatures .

Enzyme Inhibition

Research indicates that compounds structurally related to this compound can act as inhibitors of phosphodiesterase (PDE) enzymes, which are implicated in several diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The chloro group in the compound enhances its potential as an inhibitor .

Case Studies

Although direct case studies on this compound are scarce, its structural analogs have been evaluated for biological activity:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| Compound A | PDE inhibition | Not specified |

| Compound B | Anticancer activity | 0.37 µM (against Leishmania donovani) |

| Compound C | Tyrosinase inhibition | IC50 values ranging from 4.39 µM to 1.71 µM |

These findings highlight the potential of related compounds to serve as leads for drug development targeting various diseases .

The biological activity of this compound may involve:

- Enzyme Interaction : The sulfonyl group can enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole typically involves a multi-step process, starting with 4-chloro-7-azaindole. The compound is synthesized through the reaction of 4-chloro-7-azaindole with benzenesulfonyl chloride in the presence of a base, followed by iodination using lithium diisopropylamide and iodine at low temperatures . This method allows for the introduction of various substituents that can enhance biological activity.

Kinase Inhibition

One of the primary applications of this compound is in the development of kinase inhibitors. Azaindoles, including this compound, have been recognized as privileged structures in medicinal chemistry due to their ability to modulate biological processes through kinase inhibition. They have been shown to exhibit selectivity against various kinases, making them suitable candidates for targeted cancer therapies .

Anti-inflammatory and Antitumor Activity

Research indicates that derivatives of 7-azaindoles can inhibit key pathways involved in inflammation and tumor growth. For instance, compounds derived from this compound have demonstrated potential as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in neurodegenerative disorders and inflammatory diseases . Additionally, studies have shown that these compounds can suppress the proliferation of cancer cells by targeting specific signaling pathways .

Synthesis of Novel Derivatives

Recent studies have explored the synthesis of novel derivatives based on this compound through palladium-catalyzed cross-coupling reactions. These derivatives have been evaluated for their inhibitory activity against various kinases, with some exhibiting nanomolar potency against specific targets such as FGFR4 .

Structure-Based Drug Design

The azaindole framework has been utilized in structure-based drug design to optimize binding affinity and selectivity towards target enzymes. For example, modifications at different positions on the azaindole scaffold have led to improved inhibitors for cancer-related kinases, showcasing the versatility of this compound in drug discovery .

Summary Table of Biological Activities

| Compound | Biological Activity | Target | IC50 (nM) |

|---|---|---|---|

| This compound | Kinase Inhibition | FGFR4 | 240 |

| 1-Benzenesulfonyl derivatives | Anti-inflammatory | JNK | Varies |

| Novel Azaindole Derivatives | Antitumor Activity | Various Kinases | Nanomolar Range |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

- The target compound and ST-7402 share the pyrrolo[2,3-b]pyridine (7-azaindole) core, whereas YF-5863/YF-5864 are based on the indole scaffold. The 7-azaindole structure introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions in biological targets compared to indole derivatives .

Halogen Substitution Patterns: The target compound’s 4-chloro-2-iodo substitution contrasts with ST-7402’s 5-chloro-3-iodo configuration. This positional variance could lead to divergent electronic and steric effects. For instance, iodine at position 2 (target) vs. position 3 (ST-7402) may alter π-stacking or halogen-bonding interactions in protein binding pockets .

Molecular Weight and Purity :

- The target compound and ST-7402 have identical molecular weights (434.63 g/mol) but differ in purity (97% vs. 95%), which could influence reproducibility in synthetic applications.

Functional Group Positioning :

- YF-5863 and YF-5864 demonstrate the impact of chlorine position on indole derivatives. Chlorine at position 2 (YF-5863) vs. 3 (YF-5864) may affect regioselectivity in further functionalization reactions .

Implications for Research and Development

Medicinal Chemistry :

- The iodine atom in the target compound is advantageous for radioimaging or as a heavy atom in crystallography. Its absence in YF-5863/YF-5864 limits their utility in these areas .

- The 7-azaindole core’s nitrogen-rich environment may improve solubility compared to indole-based analogs, enhancing bioavailability.

Synthetic Chemistry :

- The benzenesulfonyl group in all compounds acts as a protecting group, facilitating selective halogenation. However, the presence of iodine (vs. bromine in ST-0053) may necessitate milder reaction conditions to avoid dehalogenation .

Vorbereitungsmethoden

Preparation of 4-Chloro-7-azaindole (Intermediate 1c)

- Starting from 7-azaindole N-oxide 3-chlorobenzoate (1b), chlorination is achieved by heating with phosphorus oxychloride (POCl3) at 85–90 °C for 18 hours.

- After cooling, POCl3 is removed under vacuum, and the residue is quenched with water and basified to pH ~9 using sodium hydroxide.

- The resulting 4-chloro-7-azaindole (1c) is isolated by filtration and purification.

N-Benzene Sulfonylation to Form 4-Chloro-1-(phenylsulfonyl)-7-azaindole (Intermediate 1d)

- The 4-chloro-7-azaindole (1c) is reacted with benzenesulfonyl chloride in acetone in the presence of potassium carbonate (K2CO3) at 0 °C.

- The mixture is stirred for 1 hour at 0 °C and then refluxed for 24 hours.

- Work-up involves filtration, washing with water and brine, drying, and purification by silica gel chromatography to yield the N-benzenesulfonylated product 1d.

Directed Lithiation and Iodination to Yield 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole (Compound 1)

- The N-benzenesulfonylated intermediate 1d is treated with lithium diisopropylamide (LDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature (around -70 °C) to selectively lithiate the 2-position.

- Subsequent quenching with iodine (I2) in tetrahydrofuran (THF) introduces the iodine substituent at the 2-position.

- The product is isolated with yields around 70%.

The key iodination step requires careful control of temperature and stoichiometry to avoid over-lithiation or side reactions. TMEDA acts as a chelating ligand to enhance lithiation selectivity. The overall sequence is summarized in Scheme 2 of the referenced work.

Data Table: Summary of Yields and Conditions for Each Step

| Step | Reaction Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination of 7-azaindole N-oxide (1b → 1c) | POCl3, 85–90 °C, 18 h | 89 |

| 2 | N-Benzene sulfonylation (1c → 1d) | PhSO2Cl, K2CO3, acetone, 0 °C to reflux, 24 h | 80 |

| 3 | Directed lithiation and iodination (1d → 1) | LDA, TMEDA, I2, THF, -70 °C | 70 |

Research Findings and Discussion

- The described method provides a robust and efficient route to this compound with good overall yield and purity.

- The benzenesulfonyl group protects the nitrogen during lithiation and iodination, preventing side reactions.

- The chloro substituent remains intact, allowing for further Pd-catalyzed cross-coupling at this position, demonstrated in subsequent reactions such as Sonogashira and Suzuki couplings.

- The use of LDA/TMEDA at low temperature is critical for regioselective lithiation at the 2-position.

- This synthetic approach avoids harsh conditions that could degrade the azaindole core, maintaining the integrity of the heterocyclic system.

Application in Further Functionalization

The compound 1 serves as a versatile intermediate for Pd-catalyzed C–C bond forming reactions, such as:

- Pd/C-mediated alkynylation with terminal alkynes in aqueous media to replace the iodine selectively.

- Suzuki coupling at the chloro position to introduce aryl groups.

This synthetic flexibility highlights the importance of the preparation method in enabling diverse azaindole derivatives for pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole?

A multi-step synthesis approach is typically employed:

- Sulfonation : Introduce the benzenesulfonyl group via electrophilic substitution under anhydrous conditions, using reagents like benzenesulfonyl chloride (optimized for reactivity and stability ).

- Iodination : Utilize iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can spectroscopic techniques characterize this compound effectively?

- NMR : H and C NMR confirm substitution patterns (e.g., sulfonyl, iodo, and chloro groups). Coupling constants in aromatic regions distinguish azaindole core positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns (e.g., iodine’s distinct I/I signature) .

- IR Spectroscopy : Sulfonyl (S=O, ~1350–1150 cm) and azaindole (N–H, ~3400 cm) stretches confirm functional groups .

Q. What are key solubility and stability considerations for handling this compound?

- Solubility : Limited solubility in water; dissolves in DMSO, DMF, or dichloromethane. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Light-sensitive (due to iodo substituent); store in amber vials under inert gas (N/Ar) at –20°C. Monitor degradation via HPLC for sulfonyl or azaindole core breakdown .

Q. Which purification techniques are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to resolve halogenated byproducts .

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals, confirmed by melting point analysis (>95% purity) .

Q. How can researchers identify common impurities in synthesis?

- HPLC/LC-MS : Detect unreacted intermediates (e.g., des-iodo or des-sulfonyl analogs) using C18 columns and acetonitrile/water mobile phases .

- TLC Monitoring : Track reaction progress with UV-active spots (R ~0.5 in hexane:ethyl acetate 1:1) to minimize byproduct formation .

Advanced Research Questions

Q. How to design experiments investigating its mechanism in kinase inhibition pathways?

- Kinase Assays : Use recombinant kinases (e.g., CDK1/GSK3β) to measure IC values via fluorescence polarization or radiometric assays. Compare inhibition profiles with structural analogs (e.g., 4-aminobenzenesulfonamide derivatives) .

- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., GSK3β’s Thr138) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis .

Q. How to resolve contradictions in spectroscopic data between batches?

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers around the sulfonyl group) causing signal splitting .

- X-ray Crystallography : Resolve ambiguities in substitution patterns by comparing experimental structures (e.g., analogs like 1-Benzyl-4-chloroindoline-2,3-dione ).

Q. What strategies optimize iodination yield and regioselectivity?

- Catalyst Screening : Test Lewis acids (e.g., BF·OEt) to enhance iodination efficiency at the 2-position .

- Solvent Effects : Compare yields in DMF vs. THF; higher polarity solvents may stabilize transition states for regioselective iodination .

Q. How to establish structure-activity relationships (SAR) with structural analogs?

- Analog Synthesis : Prepare derivatives (e.g., chloro→fluoro or sulfonyl→carbonyl substitutions) and compare bioactivity (e.g., IC against kinases) .

- Pharmacophore Modeling : Map electronic (Hammett σ) and steric (Taft E) parameters to correlate substituent effects with activity .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.